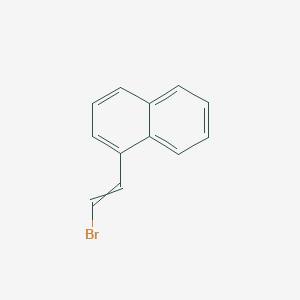

1-(2-Bromoethenyl)naphthalene

Description

Significance of the Naphthalene (B1677914) Scaffold in Organic Chemistry and Material Science

The naphthalene scaffold, composed of two fused benzene (B151609) rings, is the simplest polycyclic aromatic hydrocarbon (PAH). This planar, bicyclic structure contains ten delocalized π-electrons, rendering it aromatic and bestowing upon it significant stability. In organic chemistry, the naphthalene core is a fundamental building block for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Its derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. thieme-connect.com

In material science, the rigid and planar nature of the naphthalene unit makes it an excellent component for creating materials with tailored electronic and photophysical properties. Naphthalene-based polymers, such as poly(vinylnaphthalene), are valued for their high resistance to dry-etching processes, a crucial feature in the fabrication of microelectronics. scitation.orgaip.org Furthermore, the incorporation of naphthalene moieties into larger molecular structures is a key strategy in developing organic semiconductors, fluorescent sensors, and advanced polymers for optoelectronic applications.

Strategic Importance of Halogenated Naphthalene Derivatives as Synthetic Building Blocks

The introduction of halogen atoms, such as bromine, onto the naphthalene scaffold dramatically enhances its synthetic utility. Halogenated naphthalenes are critical intermediates because the carbon-halogen bond provides a reactive site for a multitude of chemical transformations. acs.org This reactivity allows for the strategic functionalization of the naphthalene core, enabling the construction of intricate molecular architectures that would otherwise be difficult to assemble.

These halogenated derivatives are particularly prized as precursors in a variety of powerful cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. thieme-connect.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For example, brominated naphthalenes can be used to synthesize complex polycyclic natural product skeletons and are key starting materials for creating functionalized dyes and materials for organic light-emitting diodes (OLEDs). The presence of a halogen atom serves as a versatile handle, offering chemists a reliable entry point for further derivatization.

Overview of Research Trajectories for 1-(2-Bromoethenyl)naphthalene and Related Compounds

While 1-(2-bromoethyl)naphthalene (B79205) is a well-documented compound, its unsaturated counterpart, this compound, represents a more specialized area of research. This compound belongs to the class of vinyl halides, which are known for their distinct reactivity. The bromoethenyl group (–CH=CHBr) combines the features of an alkene and an alkyl halide, making it a valuable synthon for introducing a vinylnaphthalene moiety into larger molecules.

Research involving bromoethenyl arenes is often focused on their application in metal-catalyzed cross-coupling reactions. The vinyl bromide functionality is a key substrate for reactions that form new carbon-carbon bonds with high stereochemical control. nih.govrsc.orgrsc.org For instance, methods have been developed for the highly (Z)-selective synthesis of bis(2-bromoethenyl)arenes, which are valuable precursors for all-cis poly(arylene vinylene)s, a class of conjugated polymers with interesting electronic properties. acs.org

The primary research trajectory for compounds like this compound involves their use as building blocks in modular synthesis. By participating in cross-coupling reactions, they allow for the efficient construction of substituted styrenes, stilbenes, and other conjugated systems that are central to the development of new pharmaceuticals and materials for optoelectronics. acs.org While specific studies on this compound are not abundant, the well-established synthetic utility of vinyl bromides points to its significant potential as a reactive intermediate in organic synthesis. gelest.com

Compound Data

Below is a summary of chemical identifiers and properties for the related compound 1-(2-Bromoethyl)naphthalene, as direct experimental data for this compound is limited in public literature. The properties of the ethenyl derivative are expected to differ due to the presence of the double bond.

Interactive Data Table: Properties of 1-(2-Bromoethyl)naphthalene

| Property | Value | Source(s) |

| CAS Number | 13686-49-2 | rsc.orgrsc.orggelest.com |

| Molecular Formula | C₁₂H₁₁Br | rsc.orgrsc.orggelest.com |

| Molecular Weight | 235.12 g/mol | rsc.orgrsc.orggelest.com |

| Boiling Point | 237-238 °C at 760 mmHg | rsc.orgrsc.org |

| Density | 1.646 g/mL at 25 °C | rsc.orgrsc.org |

| Refractive Index | n20/D 1.638 | rsc.orgrsc.org |

| Physical Form | Liquid | fishersci.no |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77150-88-0 |

|---|---|

Molecular Formula |

C12H9Br |

Molecular Weight |

233.10 g/mol |

IUPAC Name |

1-(2-bromoethenyl)naphthalene |

InChI |

InChI=1S/C12H9Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H |

InChI Key |

CCWARAMLMHCSOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromoethyl Naphthalene and Derived Chemical Architectures

Direct Synthesis of 1-(2-Bromoethyl)naphthalene (B79205)

The most direct and common method for synthesizing 1-(2-bromoethyl)naphthalene involves the conversion of its corresponding alcohol precursor.

Preparation from 1-(2-Hydroxyethyl)naphthalene Precursors

The standard laboratory preparation of 1-(2-bromoethyl)naphthalene is achieved through the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide (PBr₃). sigmaaldrich.comsigmaaldrich.com This reaction follows a nucleophilic substitution mechanism where the phosphorus atom of PBr₃ is attacked by the hydroxyl group's oxygen. This process converts the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion. byjus.com

3 C₁₀H₇CH₂CH₂OH + PBr₃ → 3 C₁₀H₇CH₂CH₂Br + H₃PO₃

This method is highly effective for primary and secondary alcohols and is generally preferred over using hydrobromic acid as it minimizes the risk of carbocation rearrangements. byjus.com

Optimization of Reaction Conditions and Yields

Achieving high yields in the bromination of 1-(2-hydroxyethyl)naphthalene requires careful control of the reaction conditions. The reaction is typically exothermic, and maintaining a low temperature during the addition of PBr₃ is crucial to prevent side reactions. youtube.com

Key parameters for optimization include:

Temperature: The reaction is often initiated at reduced temperatures (e.g., -10°C to 0°C) to moderate the reaction rate. youtube.comprepchem.com

Solvent: Anhydrous, non-protic solvents such as chloroform (B151607) or diethyl ether are commonly used to prevent the decomposition of PBr₃. prepchem.com

Stoichiometry: A slight excess of the alcohol or the use of approximately one-third of a molar equivalent of PBr₃ is typical, corresponding to the stoichiometry of the reaction.

Addition of a Weak Base: The inclusion of a weak, non-nucleophilic base like pyridine (B92270) can be beneficial. byjus.comprepchem.com Pyridine scavenges the hydrobromic acid (HBr) byproduct, which can prevent potential side reactions and drive the equilibrium towards the product. byjus.com

Workup: The reaction mixture is typically quenched by pouring it into water, followed by extraction of the organic product. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) neutralizes any remaining acids. prepchem.com

The table below outlines typical conditions and resulting yields for the bromination of alcohols using PBr₃, which are applicable to the synthesis of 1-(2-bromoethyl)naphthalene.

| Parameter | Condition | Purpose |

| Reagent | Phosphorus Tribromide (PBr₃) | Converts the alcohol to an alkyl bromide. |

| Solvent | Chloroform, Diethyl Ether (anhydrous) | Provides a non-reactive medium. |

| Temperature | -10°C to 0°C (during addition) | Controls the exothermic reaction and minimizes byproducts. |

| Additive | Pyridine (catalytic amount) | Neutralizes HBr byproduct, preventing side reactions. byjus.comprepchem.com |

| Workup | Water quench, extraction, base wash | Isolates and purifies the final product. |

| Typical Yield | 60-90% | Varies based on substrate and precise conditions. |

Advanced Synthetic Routes to Substituted Naphthalene (B1677914) Derivatives Utilizing 1-(2-Bromoethyl)naphthalene as a Synthon

The presence of a primary alkyl bromide makes 1-(2-bromoethyl)naphthalene an excellent electrophile for a variety of synthetic transformations, enabling the construction of diverse chemical structures.

Nucleophilic Substitution Reactions for Diversification (e.g., Alkylation)

The carbon atom bonded to the bromine in 1-(2-bromoethyl)naphthalene is electrophilic and susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. This allows for the straightforward introduction of various functional groups, leading to a diverse array of 1-substituted naphthalene derivatives.

Common nucleophiles and the resulting products include:

Alkoxides (RO⁻): Formation of ethers.

Cyanide (CN⁻): Formation of nitriles, which can be further hydrolyzed to carboxylic acids.

Azide (N₃⁻): Formation of azides, which can be reduced to primary amines.

Amines (RNH₂): Alkylation of amines to form secondary or tertiary amines.

Carboxylates (RCOO⁻): Formation of esters.

These reactions provide a powerful platform for molecular diversification, starting from a common precursor.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental tools for forming carbon-carbon bonds. However, these reactions typically employ aryl or vinyl halides (sp²-hybridized carbons) as substrates. 1-(2-Bromoethyl)naphthalene, being an alkyl halide (sp³-hybridized carbon), is not a conventional substrate for these classic cross-coupling reactions.

While significant progress has been made in the palladium-catalyzed cross-coupling of alkyl halides, these reactions often require specialized ligands and conditions to prevent side reactions like β-hydride elimination. nih.govrsc.org There is limited specific literature detailing the use of 1-(2-bromoethyl)naphthalene in such reactions. Instead, its isomer, 1-bromonaphthalene (B1665260), where the bromine is directly attached to the aromatic ring, is the commonly used synthon for palladium-catalyzed modifications of the naphthalene core.

Formation of Imidazolium (B1220033) Salts and Other Heterocyclic Systems

A significant application of 1-(2-bromoethyl)naphthalene as a synthon is in the synthesis of heterocyclic compounds, particularly N-substituted imidazolium and benzimidazolium salts. uakron.edunih.govnih.govmdpi.com In these reactions, the nitrogen atom of an imidazole (B134444) or benzimidazole (B57391) ring acts as a nucleophile, attacking the bromoethyl group and displacing the bromide ion to form a new carbon-nitrogen bond.

This alkylation reaction is a direct application of the nucleophilic substitution pathway and is typically carried out by heating the two reactants in a suitable solvent like acetonitrile. nih.govresearchgate.net The resulting products are quaternary ammonium (B1175870) salts, which have applications in materials science and as precursors to N-heterocyclic carbenes (NHCs).

Furthermore, 1-(2-bromoethyl)naphthalene is used to synthesize more complex heterocyclic systems. For example, it can be used to prepare 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole, demonstrating its utility in constructing elaborate, multi-ring structures. sigmaaldrich.com

The table below illustrates the synthesis of various heterocyclic salts using 1-(2-bromoethyl)naphthalene as the alkylating agent.

| Nucleophile (Heterocycle) | Product |

| Imidazole | 1-(2-(Naphthalen-1-yl)ethyl)-1H-imidazol-3-ium bromide |

| 1-Methylimidazole | 1-Methyl-3-(2-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium bromide |

| Benzimidazole | 1-(2-(Naphthalen-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium bromide |

| 2-Iodo-1H-benzimidazole | 2-Iodo-1-(2-(naphthalen-1-yl)ethyl)-1H-benzo[d]imidazole sigmaaldrich.com |

Regioselective Functionalization Strategies

The regioselective functionalization of the naphthalene core in 1-(2-bromoethenyl)naphthalene is dictated by the directing effects of the 1-(2-bromoethenyl) substituent. The vinyl group is generally considered to be an ortho-, para-directing and activating group in electrophilic aromatic substitution, due to its ability to donate electron density to the aromatic ring through resonance. pearson.comquora.com This effect would direct incoming electrophiles to the C2, C4, C5, and C7 positions of the naphthalene ring.

Common electrophilic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted derivatives at the activated positions.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to introduce a halogen atom at the ortho and para positions.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups, respectively, onto the naphthalene ring, again favoring the activated positions.

It is important to note that steric hindrance from the 1-(2-bromoethenyl) group may influence the ratio of ortho to para products, with substitution at the less hindered C4, C5, and C7 positions potentially being favored over the C2 position.

| Reaction Type | Reagents | Expected Major Products (Regiochemistry) |

| Nitration | HNO₃, H₂SO₄ | 2/4/5/7-Nitro-1-(2-bromoethenyl)naphthalene |

| Bromination | Br₂, FeBr₃ | 2/4/5/7-Bromo-1-(2-bromoethenyl)naphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2/4/5/7-Acyl-1-(2-bromoethenyl)naphthalene |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2/4/5/7-Alkyl-1-(2-bromoethenyl)naphthalene |

Isotopic Labeling Approaches for Mechanistic and Tracer Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical reactions and biological pathways. ias.ac.inpressbooks.pub For this compound, isotopic labeling, particularly with carbon-13 (¹³C), can provide valuable insights into reaction mechanisms.

Synthesis of Carbon-13 Labeled 1-(2-Bromoethyl)naphthalene Derivatives

The synthesis of carbon-13 labeled this compound can be achieved by introducing the ¹³C isotope at specific positions in the molecule. This can be accomplished through various synthetic strategies, starting from commercially available labeled precursors.

One plausible route involves the Wittig reaction using a ¹³C-labeled phosphonium (B103445) ylide. For instance, reacting 1-naphthaldehyde (B104281) with (¹³C-bromomethyl)triphenylphosphonium bromide would yield 1-(2-bromo-1-¹³C-ethenyl)naphthalene. Alternatively, if the label is desired in the second position of the ethenyl chain, a Wittig reagent derived from a ¹³C-labeled methyl halide could be used, followed by bromination.

Another approach could involve a Heck or Sonogashira coupling reaction. For example, coupling 1-bromonaphthalene with a ¹³C-labeled vinylating agent, such as ¹³C₂H₃Br, in a Heck reaction could introduce a labeled vinyl group. Subsequent manipulation of this group could lead to the desired bromoethenyl derivative.

Table of Plausible Synthetic Routes for ¹³C-Labeled this compound:

| Labeling Position | Proposed Synthetic Route | Key Labeled Reagent |

| Ethenyl C1 | Wittig reaction on 1-naphthaldehyde | (¹³C-Bromomethyl)triphenylphosphonium bromide |

| Ethenyl C2 | Wittig reaction followed by bromination | Methyl-triphenylphosphonium-¹³C iodide |

| Naphthalene Ring | Starting from a ¹³C-labeled naphthalene precursor | ¹³C-labeled Naphthalene |

Applications in Reaction Pathway Elucidation

The use of isotopically labeled this compound can be instrumental in elucidating reaction mechanisms. ias.ac.in By tracking the position of the ¹³C label in the products of a reaction, it is possible to infer the bonding changes that have occurred.

For example, in studying the mechanism of a cross-coupling reaction involving the bromoethenyl group, a ¹³C label at the carbon bearing the bromine atom would allow for the unambiguous determination of whether the carbon-bromine bond is cleaved and a new carbon-carbon bond is formed at that position.

Similarly, in studying rearrangement reactions, the movement of the ¹³C label within the molecule can provide direct evidence for the proposed rearrangement pathway. Isotopic labeling can also be used to determine kinetic isotope effects, which can provide information about the rate-determining step of a reaction. dalalinstitute.com The study of polymerization mechanisms of vinyl monomers has also benefited from the use of ¹³C labeling to understand the structure of the resulting polymers. researchgate.netnih.gov

Spectroscopic Characterization of 1 2 Bromoethyl Naphthalene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopic Assignments and Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-bromoethenyl)naphthalene, the spectrum is expected to show signals corresponding to the vinylic protons and the aromatic protons of the naphthalene (B1677914) ring.

The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the seven protons on the naphthalene ring. The chemical shifts of these protons are influenced by the electronic effects of the bromoethenyl substituent and the anisotropic effects of the fused ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Vinylic H (α to Br) | 6.5 - 7.0 | Doublet | 14-16 (for E-isomer) |

| Vinylic H (β to Br) | 7.0 - 7.5 | Doublet | 14-16 (for E-isomer) |

| Naphthyl H | 7.2 - 8.2 | Multiplets | - |

Note: The predicted data is based on the analysis of analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For this compound, distinct signals are expected for the two vinylic carbons and the ten carbons of the naphthalene ring.

The chemical shifts of the vinylic carbons are significantly influenced by the attached bromine atom and the naphthyl group. The carbon bearing the bromine atom is expected to be shielded compared to the other vinylic carbon. The ten aromatic carbons of the naphthalene moiety will appear in the typical aromatic region, with the ipso-carbon (the carbon attached to the bromoethenyl group) showing a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Vinylic C (C-Br) | 105 - 115 |

| Vinylic C (C-Naphthyl) | 130 - 140 |

| Naphthyl C (ipso) | 135 - 145 |

| Naphthyl C | 120 - 135 |

Note: The predicted data is based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Advanced 2D NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the protons within the naphthalene ring system and confirming the connectivity of the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the ipso-carbon of the naphthalene ring and the carbon of the vinyl group attached to the naphthalene ring. For instance, a correlation between the vinylic proton β to the bromine and the ipso-carbon of the naphthalene ring would confirm the attachment of the bromoethenyl group to the C1 position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak in the mass spectrum of this compound would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensities.

The fragmentation pattern in the EI-MS spectrum would provide further structural information. Common fragmentation pathways could include the loss of a bromine atom (M⁺ - Br), and cleavage of the vinyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₂H₉Br), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for separating this compound from complex mixtures and confirming its identity and purity. The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase, with the retention time being a characteristic property. The mass spectrometer then fragments the eluted compound and separates the resulting ions by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.

For this compound (C₁₂H₉Br), the mass spectrum is expected to exhibit several key features. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion peak will appear as a characteristic doublet. miamioh.edudocbrown.info This doublet will consist of an [M]⁺ peak and an [M+2]⁺ peak of almost identical intensity. miamioh.edu

Electron ionization would likely induce fragmentation through pathways common to aromatic and halogenated compounds. libretexts.org A primary fragmentation event would be the loss of the bromine radical (Br•), resulting in a significant peak at m/z 153, corresponding to the vinylnaphthalene cation [C₁₂H₉]⁺. Further fragmentation of the naphthalene ring structure would produce smaller charged species characteristic of aromatic systems. libretexts.orgresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Ion Fragment | Notes |

| 232/234 | [C₁₂H₉Br]⁺ | Molecular ion peak doublet ([M]⁺/[M+2]⁺) due to ⁷⁹Br/⁸¹Br isotopes. |

| 153 | [C₁₂H₉]⁺ | Resulting from the loss of the bromine radical (Br•). Expected to be a major peak. |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation, resulting from cleavage of the ethenyl group. |

| 79/81 | [Br]⁺ | Bromine cation, though less common than the loss of a neutral radical. docbrown.info |

| This table contains predicted data based on the principles of mass spectrometry and analysis of analogous compounds. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. The predicted FTIR spectrum of this compound would feature distinct peaks identifying its aromatic and bromo-alkene components.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, are characteristic of C-H bonds on the naphthalene ring.

Vinylic =C-H Stretching: A band in the 3010-3040 cm⁻¹ region corresponding to the stretching of the C-H bond on the ethenyl group.

Aromatic C=C Stretching: The naphthalene ring will produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of its carbon-carbon double bonds.

Vinylic C=C Stretching: A band around 1620-1640 cm⁻¹ is expected for the carbon-carbon double bond of the ethenyl substituent.

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic ring. For a 1-substituted naphthalene, a strong band is typically observed between 770-810 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption band in the low-frequency region, typically between 500-700 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3100 | C-H Stretch | Aromatic (Naphthalene) |

| 3010-3040 | =C-H Stretch | Alkene (Ethenyl) |

| 1450-1600 | C=C Stretch | Aromatic (Naphthalene) |

| 1620-1640 | C=C Stretch | Alkene (Ethenyl) |

| 770-810 | C-H Out-of-Plane Bend | 1-Substituted Naphthalene |

| 500-700 | C-Br Stretch | Bromoalkane |

| This table contains predicted data based on characteristic infrared group frequencies. |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. wikipedia.org It detects molecular vibrations that result in a change in the polarizability of the molecule. Non-polar and symmetric bonds, which are often weak or silent in FTIR, can produce strong signals in Raman spectroscopy.

For this compound, the Raman spectrum would be dominated by signals from the highly polarizable naphthalene ring system and the C=C double bond.

Aromatic Ring Vibrations: The naphthalene ring has several characteristic, strong Raman bands. A particularly intense peak, often referred to as the "ring breathing" mode, is expected around 1380 cm⁻¹. Other prominent ring stretching vibrations occur in the 1500-1600 cm⁻¹ region. researchgate.net

Vinylic C=C Stretching: The C=C double bond of the bromoethenyl group is expected to produce a strong and sharp Raman signal near 1620-1640 cm⁻¹, as double bonds are highly polarizable.

Aromatic C-H Stretching: Similar to FTIR, C-H stretching modes of the aromatic ring will appear above 3000 cm⁻¹.

The combination of FTIR and Raman provides a more complete vibrational profile of the molecule. wikipedia.orglibretexts.org

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~1380 | Ring Breathing | Naphthalene Core | Strong |

| 1500-1600 | C=C Stretch | Aromatic (Naphthalene) | Medium-Strong |

| 1620-1640 | C=C Stretch | Alkene (Ethenyl) | Strong |

| 3050-3100 | C-H Stretch | Aromatic (Naphthalene) | Medium |

| This table contains predicted data based on characteristic Raman group frequencies for analogous compounds. researchgate.netchemicalbook.comspectrabase.com |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The naphthalene core is a strong chromophore, and its UV-Vis spectrum is well-characterized, typically showing two main absorption bands in solvents like cyclohexane (B81311) or ethanol. acs.org

The addition of the bromoethenyl substituent extends the π-conjugated system of the naphthalene ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to promote an electron, resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. acs.org The spectrum of 1-vinylnaphthalene (B14741), for instance, shows this shift, and the addition of a bromine atom to the vinyl group is expected to have a further, albeit smaller, bathochromic effect.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

| Compound | λₘₐₓ Band 1 (nm) | λₘₐₓ Band 2 (nm) | Transition Type |

| Naphthalene | ~275 | ~312 | π → π |

| 1-Vinylnaphthalene | ~282 | ~320 | π → π |

| This compound (Predicted) | ~285-290 | ~325-330 | π → π* |

| Data for naphthalene and 1-vinylnaphthalene are typical literature values. acs.org Data for this compound is predicted based on substituent effects. |

Correlation with Computational Spectroscopic Predictions

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict and analyze the spectroscopic properties of molecules like this compound. researchgate.net Density Functional Theory (DFT) is a widely used method for this purpose. nih.govubc.ca

By employing a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule can be optimized. nih.gov From this optimized structure, a variety of spectroscopic parameters can be calculated:

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies can predict the positions of absorption bands in the FTIR and Raman spectra. These theoretical spectra are invaluable for assigning experimentally observed bands to specific molecular motions. nih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can be used to predict the energies of electronic transitions, which correspond to the absorption maxima (λₘₐₓ) in the UV-Vis spectrum. ru.nl These calculations can help elucidate the nature of the orbitals involved in the electronic excitations.

Comparing these computational predictions with the expected spectral data derived from analogs allows for a high-confidence characterization of this compound. researchgate.net This synergy between theoretical modeling and empirical knowledge is a cornerstone of modern chemical analysis.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

A comprehensive review of publicly available scientific databases and literature did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, a definitive structural elucidation based on this technique, including its crystal system, space group, and precise unit cell dimensions, cannot be provided at this time.

While crystallographic data exists for analogous compounds, such as (E)-1-(2-Nitroethenyl)naphthalene, a detailed discussion of these falls outside the strict scope of this article, which is focused solely on this compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of single-crystal X-ray diffraction data for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible. Such an analysis is contingent upon the availability of a determined crystal structure, which would reveal the spatial arrangement of the molecules in the solid state and the nature of the non-covalent forces governing the supramolecular architecture.

Theoretical and Computational Investigations of 1 2 Bromoethyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-bromoethenyl)naphthalene at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT, the geometry of this compound can be optimized to find its most stable three-dimensional arrangement of atoms. This optimization process calculates the total energy of the molecule for different atomic coordinates and identifies the structure with the minimum energy. nih.gov

The electronic properties, such as the distribution of electron density, molecular orbital energies, and the dipole moment, can be determined from the optimized geometry. niscpr.res.in For instance, the introduction of a bromoethenyl group to the naphthalene (B1677914) ring is expected to influence the electron density distribution across the molecule. The lone pairs on the bromine atom and the π-electrons of the vinyl group and naphthalene ring interact, affecting the molecule's reactivity and intermolecular interactions. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Naphthalene Derivatives (Illustrative) Note: This table is illustrative and based on general findings for naphthalene derivatives, not specific to this compound.

| Parameter | Typical Calculated Value |

|---|---|

| C-C bond length (aromatic) | 1.37 - 1.42 Å |

| C=C bond length (ethenyl) | ~1.34 Å |

| C-Br bond length | ~1.90 Å |

| Naphthalene ring planarity | Largely planar |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. gaussian.com

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The electronic transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). mdpi.com In naphthalene derivatives, these transitions are often of the π → π* type, involving the delocalized electrons of the aromatic system. researchgate.net

Simulations of the UV-Vis spectrum for related compounds have shown good agreement with experimental data. mdpi.com The solvent environment can also be included in these calculations to provide more realistic predictions. researchgate.net

Table 2: Simulated UV-Vis Absorption Data for a Generic Naphthalene Derivative (Illustrative) Note: This table is for illustrative purposes and does not represent specific data for this compound.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| ~320 | > 0.1 | HOMO → LUMO |

| ~280 | > 0.5 | HOMO-1 → LUMO |

| ~250 | > 0.2 | HOMO → LUMO+1 |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide further understanding of the conformational landscape and spectroscopic properties of this compound.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.com For this compound, rotation around the single bond connecting the ethenyl group to the naphthalene ring and the C-C single bond within the ethenyl side chain can lead to different conformers.

The goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. upenn.eduucalgary.ca These stable conformations are the most likely to be observed experimentally. Computational methods can be used to calculate the energy of the molecule as a function of the rotational angles (dihedral angles). The resulting energy profile reveals the low-energy staggered conformations and the high-energy eclipsed conformations. lumenlearning.com For molecules with bulky substituents, steric hindrance plays a major role in determining the relative energies of different conformers. ucalgary.ca

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. conductscience.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. mdpi.com The calculated chemical shifts for both ¹H and ¹³C nuclei can help in the assignment of experimental NMR spectra. chemicalbook.com The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, determines its chemical shift. conductscience.com

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. ifo.lviv.ua By performing a frequency calculation on the optimized geometry, the normal modes of vibration and their corresponding frequencies can be obtained. mdpi.com These calculations can aid in the assignment of experimental vibrational spectra and provide insights into the bonding and structure of the molecule. nih.govmckendree.edu

Table 3: Predicted Spectroscopic Data for a Generic Naphthalene Derivative (Illustrative) Note: This table is illustrative and does not represent specific data for this compound.

| Spectroscopic Parameter | Predicted Value/Range |

|---|---|

| ¹H NMR Chemical Shift (aromatic) | 7.0 - 8.5 ppm |

| ¹H NMR Chemical Shift (vinylic) | 6.0 - 7.5 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 120 - 140 ppm |

| IR Stretching Frequency (C=C aromatic) | 1500 - 1600 cm⁻¹ |

| IR Stretching Frequency (C=C vinylic) | ~1620 cm⁻¹ |

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. researchgate.net A wide range of descriptors can be calculated computationally from the molecular structure. These descriptors can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms of each element, and number of rings. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. researchgate.net

Geometrical Descriptors: These are based on the 3D structure of the molecule and include information about its size and shape.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and polarizability.

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

For this compound, these descriptors can be used to predict its behavior in various chemical and biological systems.

Table 4: Selected Computable Molecular Descriptors for this compound Note: The values in this table are approximate and for illustrative purposes.

| Descriptor | Description | Estimated Value |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~235.12 g/mol |

| XLogP3 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. | ~4.8 |

| Number of Rotatable Bonds | The number of bonds that allow free rotation. | 1 |

| Topological Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | 0 Ų |

Mechanistic Insights from Computational Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. uq.edu.au In the context of 1-(2-bromoethyl)naphthalene (B79205), theoretical and computational investigations, primarily employing Density Functional Theory (DFT), offer a molecular-level understanding of its reactivity. q-chem.com These studies help in mapping out reaction pathways, characterizing the fleeting transition states, and assessing the stability of various intermediate species that may form during a chemical transformation.

Elucidation of Reaction Pathways and Transition States

Computational studies, particularly those employing DFT methods, are instrumental in mapping the potential energy surface of a reaction involving 1-(2-bromoethyl)naphthalene. This allows for the identification of the most probable reaction pathways and the characterization of the associated transition states.

One of the fundamental reactions of 1-(2-bromoethyl)naphthalene is the cleavage of the C-Br bond. Computational models can predict the energy required for this bond dissociation. For analogous bromoalkanes, DFT calculations at levels like B3LYP/6-311G(d,p) have been used to assess C-Br bond dissociation energies, which are typically in the range of 70 kcal/mol. The cleavage of the C-Br bond can proceed through different mechanisms, such as heterolysis to form a carbocation or homolysis to generate a radical species.

In polar solvents, a common reaction pathway is solvolysis, which would proceed through a carbocationic intermediate. rsc.org Computational studies can model the transition state for the departure of the bromide ion, leading to the formation of the 1-(2-naphthyl)ethyl cation. The stability of this cation is a critical factor in determining the reaction rate. The delocalization of the positive charge into the naphthalene ring significantly stabilizes this intermediate.

Alternatively, in the presence of a catalyst or under specific reaction conditions, radical pathways may be favored. nih.gov For instance, in a Wurtz-type reaction on a metal surface, DFT calculations have been used to model the step-wise C-Br bond cleavage of a similar compound, 2-(bromomethyl)naphthalene, on a silver surface. mdpi.com These calculations revealed the energy barrier for debromination and subsequent radical migration on the surface. mdpi.com Such studies provide a detailed picture of the reaction coordinate, identifying the transition state structures and their corresponding energy barriers, which are the rate-determining steps of the reaction.

The table below illustrates hypothetical energy barriers for different reaction pathways of 1-(2-bromoethyl)naphthalene, based on computational studies of analogous systems.

| Reaction Pathway | Intermediate | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN1 Solvolysis | 1-(2-Naphthyl)ethyl cation | DFT (B3LYP/6-31G) | 20-25 |

| Radical Abstraction | 1-(2-Naphthyl)ethyl radical | DFT (M06-2X/6-31+G(d,p)) | 10-15 |

| E2 Elimination | N/A (Concerted) | DFT (B3LYP/6-31G) | 15-20 |

Note: The data in this table is illustrative and based on typical values for similar reactions, as direct computational data for 1-(2-bromoethyl)naphthalene was not available in the searched literature.

Investigation of Intermediate Species Stability

The course of a chemical reaction is largely dictated by the stability of the intermediates that are formed. Computational chemistry provides a quantitative measure of the stability of these transient species. For reactions involving 1-(2-bromoethyl)naphthalene, the primary intermediates of interest are the 1-(2-naphthyl)ethyl carbocation and the corresponding radical.

Carbocation Stability: The 1-(2-naphthyl)ethyl cation is a key intermediate in nucleophilic substitution and elimination reactions. Its stability is significantly enhanced by the adjacent naphthalene ring through resonance. The positive charge can be delocalized over the aromatic system, which can be visualized and quantified using computational methods like Natural Bond Orbital (NBO) analysis. DFT calculations can provide the Gibbs free energy of formation for this carbocation, allowing for a comparison of its stability relative to other carbocations. For example, a naphthyl-substituted carbocation is expected to be more stable than a simple primary or secondary alkyl carbocation but may have comparable stability to a benzyl (B1604629) cation. tdx.cat

Radical Stability: In reactions proceeding via a radical mechanism, the stability of the 1-(2-naphthyl)ethyl radical is paramount. Similar to the carbocation, the unpaired electron in the radical can be delocalized over the naphthalene ring, leading to its stabilization. Computational studies can determine the bond dissociation energy (BDE) of the C-H bonds in the ethyl group to assess the ease of radical formation at different positions. The resonance stabilization energy of the radical can also be calculated by comparing the energy of the delocalized radical to a hypothetical localized counterpart.

The following table summarizes the calculated relative stabilities of potential intermediates derived from 1-(2-bromoethyl)naphthalene, based on general principles and data from related systems.

| Intermediate Species | Type | Key Stabilizing Factor | Relative Stability (Illustrative) |

| 1-(2-Naphthyl)ethyl cation | Carbocation | Resonance with naphthalene ring | High |

| 1-(2-Naphthyl)ethyl radical | Radical | Resonance with naphthalene ring | Moderate to High |

| Primary carbocation (charge on terminal carbon) | Carbocation | Hyperconjugation (minimal) | Low |

| Primary radical (unpaired electron on terminal carbon) | Radical | Hyperconjugation (minimal) | Low |

Note: The relative stabilities are qualitative and for illustrative purposes, based on established principles of organic chemistry and computational studies of similar species.

By quantifying the energies of these intermediates, computational studies can help predict the major products of a reaction. For instance, if the 1-(2-naphthyl)ethyl cation is significantly more stable than other possible cationic intermediates, reactions are likely to proceed through its formation, leading to products of substitution or elimination at the carbon adjacent to the naphthalene ring.

Mechanistic Studies and Chemical Transformations Involving 1 2 Bromoethyl Naphthalene

Reactivity of the Bromoethyl Moiety

The chemical behavior of 1-(2-bromoethyl)naphthalene (B79205) is dominated by the carbon-bromine bond in the ethyl side chain. As a primary alkyl halide, its reactions are governed by well-established mechanistic principles, primarily favoring bimolecular pathways.

Detailed Examination of Nucleophilic Substitution Pathways (SN1 vs. SN2)

Nucleophilic substitution is a cornerstone reaction for 1-(2-bromoethyl)naphthalene, where the bromine atom is replaced by a nucleophile. The competition between unimolecular (SN1) and bimolecular (SN2) pathways is a critical consideration.

For 1-(2-bromoethyl)naphthalene, a primary alkyl halide, the SN2 mechanism is strongly favored. The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. youtube.comchemicalnote.com This mechanism is preferred due to two main factors:

Steric Hindrance: The primary carbon is relatively unhindered, allowing easy access for the attacking nucleophile. chemicalnote.com

Carbocation Instability: The alternative SN1 pathway would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable. chemicalnote.comreddit.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.comyoutube.com Strong, less-hindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) enhance the rate of SN2 reactions. youtube.com In contrast, SN1 reactions are favored by polar protic solvents (which can stabilize the carbocation intermediate) and are independent of the nucleophile's concentration, but these conditions are not typically effective for primary halides like 1-(2-bromoethyl)naphthalene. youtube.comyoutube.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to 1-(2-Bromoethyl)naphthalene |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary halide, strongly favors SN2 . |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Reacts well with strong nucleophiles via SN2 . |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Optimal reactions occur in polar aprotic solvents via SN2 . |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Follows second-order kinetics (SN2 ). chemicalnote.com |

Elimination Reactions and Olefin Formation

Alongside substitution, 1-(2-bromoethyl)naphthalene can undergo elimination reactions to form an alkene, specifically 1-vinylnaphthalene (B14741). nih.gov This reaction also proceeds via two primary mechanisms: unimolecular (E1) and bimolecular (E2).

The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, while the C-Br bond breaks and a π-bond forms simultaneously. This pathway requires a strong base. libretexts.orglibretexts.org

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. libretexts.orglibretexts.org

For 1-(2-bromoethyl)naphthalene, the E2 pathway is significantly more likely than the E1 pathway, again due to the high energy of the primary carbocation that would be required for an E1 mechanism. libretexts.org To favor elimination over the competing SN2 substitution, a strong, sterically hindered base (e.g., potassium tert-butoxide) is typically employed. masterorganicchemistry.com The bulky base has difficulty accessing the electrophilic carbon for an SN2 attack, and therefore preferentially acts as a base, abstracting a proton to initiate the E2 reaction. Heat also tends to favor elimination over substitution. masterorganicchemistry.com

| Factor | Favors E1 Pathway | Favors E2 Pathway | Relevance to 1-(2-Bromoethyl)naphthalene |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Tertiary > Secondary > Primary | Can undergo E2 ; E1 is highly disfavored. |

| Base | Weak (e.g., H₂O, ROH) | Strong, concentrated (e.g., RO⁻, OH⁻) | Requires a strong base for the E2 pathway. |

| Reaction Conditions | - | Strong, bulky bases and higher temperatures favor E2 over SN2. | Use of t-BuOK and heat promotes formation of 1-vinylnaphthalene. masterorganicchemistry.com |

Organometallic Chemistry with 1-(2-Bromoethyl)naphthalene

The carbon-bromine bond serves as a handle for the formation of organometallic reagents, which are powerful intermediates for carbon-carbon bond formation.

Exploration of Oxidative Addition to Metal Centers

A fundamental step in organometallic chemistry is the oxidative addition of an organic halide to a low-valent metal center. A classic example is the formation of a Grignard reagent. 1-(2-Bromoethyl)naphthalene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 1-(2-magnesioethyl)naphthalene bromide. wisc.edumnstate.eduadichemistry.com In this reaction, the magnesium(0) is oxidized to magnesium(II) as it inserts into the C-Br bond. adichemistry.com This process reverses the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile (a carbanion). mnstate.edu

Similarly, oxidative addition to other metal centers, such as palladium(0), is a key step in many catalytic cycles. researchgate.net The C-Br bond of 1-(2-bromoethyl)naphthalene can add to a Pd(0) complex to generate an organopalladium(II) intermediate, which can then engage in further reactions. nih.govscispace.com

Application in Metal-Catalyzed Coupling Reactions

Once converted into an organometallic species like a Grignard reagent, 1-(2-bromoethyl)naphthalene can be used in various metal-catalyzed cross-coupling reactions. For example, the Grignard reagent can act as the nucleophilic partner in palladium- or nickel-catalyzed couplings with aryl, vinyl, or acyl halides to form new C-C bonds. nih.gov

These reactions typically follow a catalytic cycle involving three main steps:

Oxidative Addition: The catalyst (e.g., Pd(0)) adds to an organic halide (R'-X).

Transmetalation: The organometallic reagent derived from 1-(2-bromoethyl)naphthalene transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Cyclization and Annulation Reactions Employing the Naphthalene-Ethyl Bromide Framework

The structure of 1-(2-bromoethyl)naphthalene is well-suited for intramolecular reactions to build new rings onto the naphthalene (B1677914) scaffold. The bromoethyl group can act as a two-carbon electrophile that can be attacked by a nucleophilic position on the naphthalene ring system.

A prominent example of such a reaction is the synthesis of acenaphthene (B1664957) . wikipedia.org Acenaphthene consists of a naphthalene core with an ethylene (B1197577) bridge connecting positions 1 and 8. wikipedia.org Through an intramolecular Friedel-Crafts-type alkylation, 1-(2-bromoethyl)naphthalene can be cyclized to form the five-membered ring of acenaphthene. This reaction is typically promoted by a Lewis acid catalyst (e.g., AlCl₃) which coordinates to the bromine, making the ethyl group a more potent electrophile. The electron-rich naphthalene ring, particularly at the peri- (8-) position, then acts as the nucleophile, attacking the side chain to close the ring. Related cyclizations of 1,8-disubstituted naphthalene precursors to form the acenaphthene skeleton are well-documented. researchgate.net

This framework can also be used in more complex annulation strategies where it serves as a building block for constructing larger polycyclic aromatic systems.

Intramolecular Cyclizations to Form Fused Ring Systems

The structure of 1-(2-bromoethyl)naphthalene is conducive to intramolecular cyclization, specifically an intramolecular Friedel-Crafts alkylation, to form acenaphthene, a fused three-ring system. This type of reaction is a fundamental process in organic chemistry for constructing polycyclic aromatic hydrocarbons. The reaction typically proceeds via the formation of a carbocation intermediate upon interaction with a Lewis acid, which then undergoes electrophilic attack on the electron-rich naphthalene ring at the peri (8) position.

While this transformation is chemically feasible, detailed mechanistic studies and specific experimental data tables for the intramolecular cyclization of 1-(2-bromoethyl)naphthalene are not readily found in the surveyed literature. General protocols for similar cyclizations often employ Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) in an inert solvent.

Table 1: Hypothetical Data for Intramolecular Cyclization (Illustrative) No experimental data was found in the searched literature. This table is for illustrative purposes only.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | CS₂ | 0 | - |

Experimental Mechanistic Probes

The use of experimental probes is crucial for elucidating reaction mechanisms. For a compound like 1-(2-bromoethyl)naphthalene, such studies would provide insight into hydrogen transfer, the involvement of radical species, and reaction kinetics.

Deuterium labeling is a powerful technique for tracking the movement of hydrogen atoms during a reaction, primarily through the observation of the kinetic isotope effect (KIE). chem-station.com While there are extensive applications of this method in organic chemistry to elucidate reaction pathways, specific studies employing deuterium-labeled 1-(2-bromoethyl)naphthalene to investigate hydrogen transfer mechanisms were not identified. A related isotopically labeled compound, 1-(2-[³H]-ethyl)naphthalene, has been synthesized, indicating that isotopic labeling of this structure is possible, though its use in mechanistic studies was not detailed. acs.org

To determine if a reaction proceeds through a radical mechanism, radical scavengers can be introduced into the reaction mixture. If the reaction rate decreases or the product distribution changes, it suggests the involvement of radical intermediates. Research on the reactions of naphthyl radicals exists, particularly in the context of combustion and polycyclic aromatic hydrocarbon (PAH) formation. maxapress.com However, the use of radical scavenger experiments to probe reaction pathways that specifically start from 1-(2-bromoethyl)naphthalene is not described in the available literature. Such experiments would be relevant for reactions initiated by light (photolysis) or radical initiators.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which is summarized in the rate law. This information is fundamental to understanding the reaction mechanism. While kinetic analyses have been performed for various naphthalene-related reactions, such as the formation of naphthalene from the reaction of phenyl radicals with 1,3-butadiyne (B1212363) and the gas-phase reactions of naphthalene with hydroxyl radicals, specific kinetic data and rate law determinations for reactions involving 1-(2-bromoethyl)naphthalene were not found. kaust.edu.sanih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1-(2-Bromoethyl)naphthalene |

| Aluminum chloride |

| Iron(III) bromide |

| Acenaphthene |

| 1-Indanone |

| 2-Halo-1-naphthol |

| 1-(2-[³H]-ethyl)naphthalene |

| Phenyl radical |

Applications in Advanced Organic Synthesis and Material Science

As a Precursor for Pharmaceutically Relevant Compounds

The naphthalene (B1677914) ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. sigmaaldrich.com The functional handle provided by the bromoethenyl group allows for the strategic elaboration of the naphthalene core into more complex, pharmaceutically relevant molecules.

The vinyl bromide group is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of heterocyclic drugs. sioc-journal.cn While direct examples for the 1-isomer are not extensively documented in readily available literature, the analogous compound, 2-(1-Bromovinyl)naphthalene, serves as a well-established precursor for a variety of bioactive compounds, suggesting a similar reactivity profile for 1-(2-bromoethenyl)naphthalene. vulcanchem.com

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are particularly effective. nih.govwikipedia.orgfrontiersin.orgwikipedia.org For instance, Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with various boronic acids, providing access to complex aryl- or vinyl-substituted naphthalenes that can be further cyclized. nih.gov Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of nitrogen-containing heterocycles like kinase inhibitors. vulcanchem.com The reactivity of vinyl bromides in these transformations enables the construction of diverse heterocyclic systems attached to the naphthalene core.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis This table is illustrative of reactions applicable to vinyl bromides for synthesizing bioactive compounds, based on established chemical principles.

| Coupling Reaction | Reagent Type | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C(sp²)-C(sp²) | Aryl-substituted naphthalenes, precursors to fused heterocycles |

| Heck | Alkenes | C(sp²)-C(sp²) | Naphthalene-containing dienes, for subsequent cyclization |

| Buchwald-Hartwig | Amines, Anilines | C(sp²)-N | N-Aryl or N-vinyl naphthalenes, precursors to aza-heterocycles |

| Sonogashira | Terminal Alkynes | C(sp²)-C(sp) | Naphthalene-alkynes, for synthesis of alkynylated heterocycles |

Research on related substrates, such as 2-(2-bromovinyl)benzimidazoles, has shown they can be coupled with 1,3-diketones using a copper(I) iodide catalyst to yield benzo sioc-journal.cnacs.orgimidazo[1,2-a]pyridines, demonstrating a practical pathway from a vinyl bromide to a complex, fused heterocyclic system. researchgate.net

Fluorescent probes are indispensable tools in biology for visualizing and quantifying specific analytes in living systems. Naphthalene derivatives, known for their favorable photophysical properties, are frequently used as the core fluorophore in these probes. nih.govmdpi.com The synthesis of such probes often involves the functionalization of a naphthalene core with a recognition site for the target analyte and a signaling unit. nih.gov

The bromoethenyl group on this compound can serve as a convenient anchor point for attaching the other components of a probe system. For example, a Sonogashira coupling reaction could be employed to link the 1-(2-ethenyl)naphthalene unit to a molecule containing a recognition element (e.g., a chelator for metal ions) and a terminal alkyne. This strategy allows for the modular construction of sophisticated molecular probes. Naphthalene-based fluorescent probes have been successfully developed for detecting biologically important species such as copper ions (Cu²⁺) and glutathione (B108866) (GSH). nih.govthno.org In one study, a naphthalene anhydride (B1165640) was used to create a Schiff base fluorescent probe that exhibited high selectivity for Cu²⁺ ions, with potential applications for in-vivo imaging. nih.govnih.gov While this example does not use the bromoethenyl group, it highlights the utility of the naphthalene scaffold in probe design.

Integration into Novel Material Architectures

The rigid, planar structure and rich π-electron system of the naphthalene unit make it an attractive building block for advanced organic materials with applications in electronics and optics. ossila.comsigmaaldrich.com The bromoethenyl substituent provides a reactive site for polymerization and for the construction of larger, well-defined molecular architectures.

Conjugated polymers and macrocycles are of significant interest for their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The vinyl bromide functionality of this compound is well-suited for metal-catalyzed polymerization reactions that extend the π-conjugated system.

A notable example involves the synthesis of a conjugated 14-membered ring system through the intramolecular coupling of the bis-Grignard reagent derived from 1,8-trans-(β-bromovinyl)naphthalene. researchgate.net This work demonstrates the utility of a naphthalene vinyl bromide precursor in creating strained, conjugated macrocycles. Such cyclic polymers can serve as models for synthetic light-harvesting antennae due to the close proximity of the pendent chromophores, which facilitates rapid energy migration. acs.org

Table 2: Representative Synthesis of a Conjugated Macrocycle

| Precursor | Reaction Type | Product | Yield | Ref. |

|---|

Furthermore, the radical polymerization of vinylnaphthalene monomers is a known method to produce poly(vinylnaphthalene), a polymer whose photophysical properties, particularly the formation of excimers, have been studied extensively. vulcanchem.comacs.org The bromoethenyl group offers an alternative route into such materials via cross-coupling methods, which can offer greater control over the polymer structure compared to radical polymerization.

Planar chirality arises when a molecule's symmetry is constrained in a plane, and it is a feature of many advanced materials and ligands used in asymmetric catalysis. nih.govnih.gov The naphthalene scaffold is frequently incorporated into structures that exhibit this property, such as cyclophanes and other strained molecules. rsc.orgacs.org The synthesis of 1,8-diarylnaphthalenes, which are strained molecules with applications in highly efficient OLEDs and chiral sensors, often starts from 1,8-dibromonaphthalene. ossila.com

The bromoethenyl group in this compound provides a vector for building out the three-dimensional structure necessary for planar chirality. For example, coupling reactions could be used to link two naphthalene units, creating a cyclophane structure where the restricted rotation and substitution pattern induce planar chirality. rsc.org Such molecules are of interest not only for their chiroptical properties but also for their potential in optoelectronics, where the defined spatial arrangement of chromophores can tune properties like fluorescence resonance energy transfer (FRET). rsc.org The synthesis of zethrene (B12695984) derivatives, which are polycyclic aromatic hydrocarbons with interesting electronic properties, can also be accessed from bromovinylnaphthalene precursors, opening pathways to new organic semiconductor materials. researchgate.net

Contribution to Methodological Advancements in Organic Synthesis

Vinyl bromides are a fundamentally important class of substrates in modern organic synthesis. sioc-journal.cn Their participation in a wide range of palladium-catalyzed cross-coupling reactions has been pivotal in the development of new synthetic methodologies. researchgate.netmdpi.com Reactions like the Heck, Suzuki, Stille, and Sonogashira couplings have been extensively optimized using substrates like aryl and vinyl bromides. wikipedia.orgwikipedia.org

The use of this compound and related compounds has contributed to advancing these methods. For example, research into nickel-catalyzed reductive coupling has shown that aryl and vinyl bromides can be efficiently coupled with alkyl bromides, a transformation that creates C(sp²)-C(sp³) bonds and tolerates a wide variety of sensitive functional groups. acs.org This represents a significant advancement by enabling the coupling of two electrophilic partners, rather than the traditional nucleophile-electrophile combination.

Furthermore, new protocols are continuously being developed to improve the efficiency and sustainability of established reactions. Recent work on the Heck reaction, for example, has focused on developing "green" protocols using more environmentally benign solvents and catalyst systems, often using aryl bromides as benchmark substrates to validate the new methodology. frontiersin.orgnih.gov The predictable reactivity of the C-Br bond in this compound makes it a suitable candidate for testing and refining such next-generation synthetic tools.

Structure Activity Relationship Sar Studies of Naphthalene Containing Compounds Derived from 1 2 Bromoethyl Naphthalene

Fundamentals of SAR Analysis in Medicinal Chemistry

The process typically begins with a "lead compound"—a molecule with known, albeit often modest, biological activity. Medicinal chemists then systematically synthesize a series of analogs by making discrete modifications to the lead structure. These modifications can include:

Alteration of Substituents: Changing, adding, or removing functional groups to modulate properties like polarity, hydrogen bonding capacity, and electronic effects.

Modification of the Carbon Skeleton: Altering the size and rigidity of the molecular backbone.

Stereochemical Variation: Synthesizing different stereoisomers (enantiomers or diastereomers) to determine the optimal three-dimensional arrangement for biological recognition.

By comparing the biological activities of these analogs, researchers can deduce the key molecular features required for activity, collectively known as the "pharmacophore." A successful SAR study provides a rational basis for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic profile, ultimately guiding the design of more effective drug candidates.

Influence of the Naphthalene (B1677914) Core and Substituents on Functional Properties

The naphthalene ring system is a privileged scaffold in medicinal chemistry due to its unique combination of properties. As a large, planar, and lipophilic aromatic structure, it provides a rigid anchor capable of engaging in significant non-covalent interactions with biological macromolecules.

Key Influences of the Naphthalene Core:

π-π Stacking: The extended aromatic system of naphthalene facilitates strong π-π stacking interactions with the aromatic side chains of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets or with the base pairs of DNA/RNA. This interaction is often a primary driver of binding affinity.

Hydrophobic Interactions: Its inherent lipophilicity allows it to effectively occupy hydrophobic pockets within protein targets, displacing water molecules and contributing favorably to the free energy of binding.

Scaffold Rigidity: The fused ring system provides a conformationally restricted platform, which can reduce the entropic penalty upon binding and pre-organize substituents into a specific orientation for optimal target engagement.

Role of Substituents:

Case Studies of Biological Activity in Derivatives

The synthetic versatility of precursors like 1-(2-bromoethenyl)naphthalene allows for the creation of derivatives with diverse pharmacological profiles. The following case studies illustrate how SAR is applied to specific classes of naphthalene-based compounds.

Naphthalene derivatives, particularly naphthalimides and imidazolium (B1220033) salts, have been extensively investigated for their anticancer properties. Their activity is highly dependent on specific structural modifications.

Naphthalimides: These compounds are characterized by a planar naphthalimide core, which acts as a DNA intercalating agent. The side chain attached to the imide nitrogen is a critical determinant of activity. SAR studies have shown that varying the length and basicity of this side chain can fine-tune DNA binding affinity and cytotoxic potency.

| Compound ID | Side Chain (R-Group) | Primary Mechanism | IC₅₀ vs. HeLa Cells (µM) |

|---|---|---|---|

| N-1 | -(CH₂)₂-CH₃ | DNA Intercalation | 15.2 |

| N-2 | -(CH₂)₂-N(CH₃)₂ | DNA Intercalation, Electrostatic Interaction | 1.8 |

| N-3 | -(CH₂)₄-N(CH₃)₂ | DNA Intercalation, Electrostatic Interaction | 0.9 |

| N-4 | -(CH₂)₆-N(CH₃)₂ | DNA Intercalation, Electrostatic Interaction | 3.5 |

This interactive table demonstrates that incorporating a terminal basic amine on the side chain (N-2 vs. N-1) dramatically increases potency. Furthermore, optimizing the linker length (N-3) leads to peak activity, which diminishes as the chain becomes too long (N-4), likely due to suboptimal geometry for DNA binding.

Naphthalene-Imidazolium Salts: This class of compounds has emerged as a promising source of anticancer agents. The positively charged imidazolium headgroup can target negatively charged mitochondrial membranes, leading to apoptosis. The naphthalene moiety serves as a hydrophobic tail that facilitates membrane insertion.

| Compound ID | Substituent on Naphthalene | Counter-ion | IC₅₀ vs. A549 Cells (µM) |

|---|---|---|---|

| IM-1 | -H (Unsubstituted) | Br⁻ | 25.8 |

| IM-2 | 4-Methoxy (-OCH₃) | Br⁻ | 11.4 |

| IM-3 | 4-Nitro (-NO₂) | Br⁻ | 32.1 |

| IM-4 | -H (Unsubstituted) | PF₆⁻ | 19.5 |

This table illustrates that adding an electron-donating group like methoxy (B1213986) (IM-2) enhances cytotoxicity compared to the unsubstituted parent (IM-1), while an electron-withdrawing group (IM-3) is detrimental. The nature of the counter-ion also influences activity, with the more lipophilic hexafluorophosphate (B91526) (IM-4) showing slightly improved potency over bromide.

Beyond oncology, the naphthalene scaffold is integral to the design of agents targeting other physiological systems, such as G-protein coupled receptors (GPCRs). In this context, the naphthalene ring often functions as a hydrophobic anchor that occupies a specific pocket within the receptor.

For example, in the development of serotonin (B10506) 5-HT₂A receptor antagonists, the naphthalene core can mimic the indole (B1671886) ring of the endogenous ligand. SAR studies focus on adding substituents that introduce new interactions (e.g., hydrogen bonds, salt bridges) or improve the steric fit to enhance binding affinity and selectivity over other receptor subtypes.

| Compound ID | Substituent at Position 4 | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| RA-1 | -H | 85 |

| RA-2 | -F | 42 |

| RA-3 | -Cl | 25 |

| RA-4 | -OCH₃ | 110 |

This dataset shows a clear trend where small, electron-withdrawing halogens at position 4 (RA-2, RA-3) improve binding affinity compared to the unsubstituted analog (RA-1). The larger methoxy group (RA-4) is less favorable, suggesting a sterically constrained binding pocket at this position.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking, Cheminformatics)

Modern SAR analysis is heavily augmented by computational methods that accelerate the drug discovery process and provide deeper mechanistic insights. These approaches are particularly useful for navigating the vast chemical space accessible from versatile intermediates like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between a set of physicochemical properties of molecules (descriptors) and their biological activity. Descriptors can include parameters like lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). A resulting QSAR equation can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts toward the most promising candidates.

Molecular Docking: This technique uses computer algorithms to predict the preferred orientation and binding affinity of a ligand when bound to the three-dimensional structure of a biological target. For naphthalene derivatives, docking can visualize how the planar core engages in π-π stacking and how different substituents interact with specific amino acid residues. This helps rationalize observed SAR trends and guides the design of new analogs with improved complementarity to the binding site.

Cheminformatics: This broader field encompasses the storage, retrieval, and analysis of chemical information. Cheminformatics tools are used for virtual screening, where massive digital libraries of compounds are computationally docked or filtered based on QSAR models to identify potential hits. It also aids in identifying pharmacophore models and assessing drug-likeness properties, ensuring that optimized compounds have a higher probability of success in later developmental stages.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

The imperative for environmentally responsible chemical manufacturing is driving the development of green synthetic methods for 1-(2-bromoethenyl)naphthalene. ijcrt.orgrsc.org Traditional approaches often rely on hazardous reagents and solvents, prompting a shift towards more sustainable alternatives. ijcrt.org Key areas of focus include: